(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone
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Overview
Description
(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a piperidinyl group and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone typically involves multiple steps. One common method includes the reaction of a piperidinyl azetidinone with a trifluorophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. It acts as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the ERK pathway. This inhibition leads to reduced cellular proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
GDC-0973: Another MEK inhibitor with a similar structure and mechanism of action.
Cobimetinib: A closely related compound used in combination therapies for melanoma.
Uniqueness
(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone is unique due to its specific trifluorophenyl group, which enhances its binding affinity and selectivity for MEK1/2. This structural feature distinguishes it from other MEK inhibitors and contributes to its potent biological activity .
Properties
IUPAC Name |
(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAULQKXCJCPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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